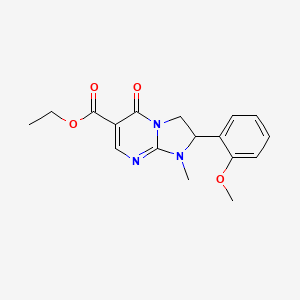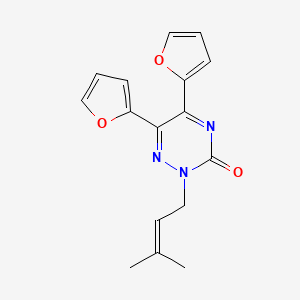
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is a complex organic compound characterized by its pyrrole ring structure, substituted with a methanol group at the 3-position, a 2-chlorophenylmethyl group, and an alpha-((bis(1-methylpropyl)amino)methyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the methanol group at the 3-position. Subsequent steps involve the addition of the 2-chlorophenylmethyl group and the alpha-((bis(1-methylpropyl)amino)methyl) group under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-formyl-1H-pyrrole or 3-carboxy-1H-pyrrole derivatives.
科学的研究の応用
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1H-Pyrrole-3-methanol derivatives: Compounds with different substituents on the pyrrole ring.
Chlorophenylmethyl-substituted compounds: Molecules with similar chlorophenylmethyl groups but different core structures.
Bis(1-methylpropyl)amino-substituted compounds: Compounds with the bis(1-methylpropyl)amino group attached to different scaffolds.
Uniqueness
1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
122450-26-4 |
|---|---|
分子式 |
C21H31ClN2O |
分子量 |
362.9 g/mol |
IUPAC名 |
(1R)-2-[butan-2-yl-[(2R)-butan-2-yl]amino]-1-[1-[(2-chlorophenyl)methyl]pyrrol-3-yl]ethanol |
InChI |
InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)19-11-12-23(14-19)13-18-9-7-8-10-20(18)22/h7-12,14,16-17,21,25H,5-6,13,15H2,1-4H3/t16-,17?,21+/m1/s1 |
InChIキー |
DXSAFOUUFFFLGO-PQLKOCLTSA-N |
異性体SMILES |
CC[C@@H](C)N(C[C@@H](C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC |
正規SMILES |
CCC(C)N(CC(C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


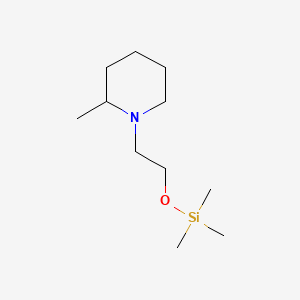
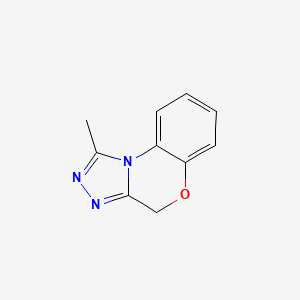
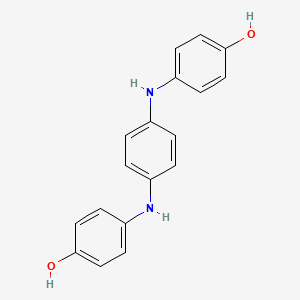
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)

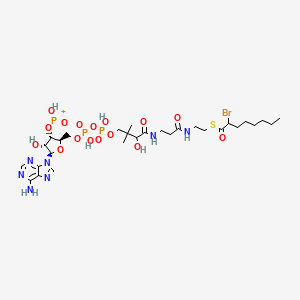

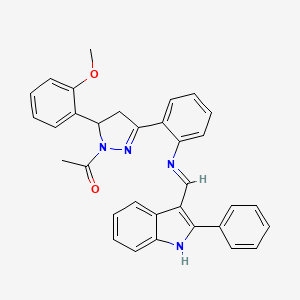
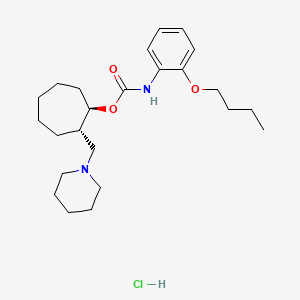

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
